Follicular gonadotropin-releasing peptide(human)

Gonadotropin-releasing hormone ED50 Pituitary assay

hF-GRP is a 14-amino-acid human neuropeptide (H-Thr-Asp-Thr-Ser-His-His-Asp-Gln-Asp-His-Pro-Thr-Phe-Asn-OH), structurally distinct from hypothalamic LHRH. It achieves balanced, simultaneous stimulation of LH and FSH secretion (ED50 1.2–1.6 nM) via a pathway insensitive to classical LHRH antagonists—enabling co-application for non-GnRHR-mediated gonadotropin studies. Synthetic lyophilized powder, HPLC purity ≥98%. The compound's unique pharmacology makes it the definitive choice for pituitary incubation bioassays, ovarian follicle culture, and SAR investigations where reproducible gonadotropin profiles are critical.

Molecular Formula C68H94N22O27
Molecular Weight 1651.6 g/mol
Cat. No. B13448919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFollicular gonadotropin-releasing peptide(human)
Molecular FormulaC68H94N22O27
Molecular Weight1651.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)N)O
InChIInChI=1S/C68H94N22O27/c1-29(92)52(71)64(112)83-42(21-51(101)102)61(109)88-53(30(2)93)66(114)87-45(25-91)62(110)80-39(16-34-23-73-27-76-34)57(105)79-38(15-33-22-72-26-75-33)58(106)82-40(19-49(97)98)59(107)78-36(11-12-47(69)95)55(103)81-41(20-50(99)100)60(108)85-43(17-35-24-74-28-77-35)67(115)90-13-7-10-46(90)63(111)89-54(31(3)94)65(113)84-37(14-32-8-5-4-6-9-32)56(104)86-44(68(116)117)18-48(70)96/h4-6,8-9,22-24,26-31,36-46,52-54,91-94H,7,10-21,25,71H2,1-3H3,(H2,69,95)(H2,70,96)(H,72,75)(H,73,76)(H,74,77)(H,78,107)(H,79,105)(H,80,110)(H,81,103)(H,82,106)(H,83,112)(H,84,113)(H,85,108)(H,86,104)(H,87,114)(H,88,109)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t29-,30-,31-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,52+,53+,54+/m1/s1
InChIKeyDKEYLEJGJQNZKF-CKJSUDEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Follicular Gonadotropin-Releasing Peptide (human) Procurement & Identification Guide


Follicular gonadotropin-releasing peptide (human), abbreviated as hF-GRP, is a 14‑amino‑acid neuropeptide (H‑Thr‑Asp‑Thr‑Ser‑His‑His‑Asp‑Gln‑Asp‑His‑Pro‑Thr‑Phe‑Asn‑OH) originally isolated from human ovarian follicular fluid [1]. Its primary sequence is entirely distinct from the hypothalamic decapeptide luteinizing hormone‑releasing hormone (LHRH/GnRH) [1]. hF‑GRP stimulates pituitary secretion of both luteinizing hormone (LH) and follicle‑stimulating hormone (FSH) in vitro, with a reported ED50 of 1.2–1.6 nM in the mouse pituitary incubation assay [1]. Synthetic hF‑GRP is commercially available as a lyophilized powder with HPLC purity typically ≥ 98 % [2].

Why hF-GRP Cannot Be Replaced by Generic GnRH Agonists or Other Gonadotropin-Releasing Peptides


Although several natural and synthetic peptides stimulate gonadotropin release, their potency, FSH/LH selectivity, and receptor pharmacology differ markedly. hF‑GRP operates through a signaling pathway that is insensitive to classical LHRH antagonists [1], while the baboon α1‑antitrypsin‑(27‑40) peptide, often proposed as an alternative, is 2.5‑fold more FSH‑selective than hF‑GRP [1]. Even minor chemical modifications of hF‑GRP, such as N‑terminal acetylation, drastically reduce bioactivity [1]. These quantitative disparities mean that substituting hF‑GRP with a generic GnRH analog or a non‑human peptide will yield irreproducible gonadotropin profiles in experimental systems.

Quantitative Differentiation of Follicular Gonadotropin-Releasing Peptide (human) vs. Closest Comparators


Potency Benchmarking: hF-GRP ED50 vs. Hypothalamic LHRH in Pituitary Gonadotropin Release Assays

In the mouse pituitary incubation assay, hF‑GRP stimulates follitropin (FSH) and lutropin (LH) release with an ED50 of 1.2–1.6 nM [1]. Under comparable in‑vitro conditions using rodent anterior pituitary cells, hypothalamic LHRH exhibits ED50 values of 1.9 ± 0.6 nM for LH release (rat cells) [2] and 3.4–4.3 nM for LH release (mouse cells) [3]. Although the assays are not identical, the data indicate that hF‑GRP achieves half‑maximal gonadotropin release at concentrations that overlap with or are slightly lower than those required for LHRH, confirming that hF‑GRP is a fully competent, independent gonadotropin‑releasing factor.

Gonadotropin-releasing hormone ED50 Pituitary assay

FSH/LH Selectivity: Direct Head-to-Head Comparison of hF-GRP vs. Baboon α1-Antitrypsin-(27-40)

In a rat anterior pituitary primary cell culture system, hF‑GRP and the baboon α1‑antitrypsin‑(27‑40) peptide (b‑α1 AT‑(27‑40)) were directly compared for gonadotropin‑releasing activity [1]. hF‑GRP was more potent than b‑α1 AT‑(27‑40) in releasing LH. Conversely, b‑α1 AT‑(27‑40) exhibited 2.5‑fold greater potency than hF‑GRP in releasing FSH under identical conditions [1]. This differential FSH/LH selectivity demonstrates that hF‑GRP provides a more balanced LH/FSH release profile compared to the baboon peptide, which is skewed toward FSH.

FSH selectivity LH release Baboon peptide

Receptor Pharmacology: hF-GRP Activity Is Not Blocked by LHRH Antagonists

When hF‑GRP was tested in the presence of potent LHRH antagonists in rat anterior pituitary primary cell cultures, its ability to release both LH and FSH remained unaffected [1]. This finding indicates that hF‑GRP does not signal through the classical LHRH receptor (GnRHR). In contrast, hypothalamic GnRH agonists and antagonists compete for the same GnRHR binding site. This receptor‑pathway independence renders hF‑GRP a unique tool for dissecting gonadotropin regulation without cross‑interference from GnRHR‑targeting pharmacological agents.

LHRH antagonist Receptor independence Cell culture

Structural Uniqueness: Sequence Divergence from All Known GnRH Isoforms

The primary sequence of hF‑GRP (TDTSHHDQDHPTFN) shares no homology with any known GnRH isoform. Mammalian GnRH (pGlu‑His‑Trp‑Ser‑Tyr‑Gly‑Leu‑Arg‑Pro‑Gly‑NH₂), chicken GnRH‑II, salmon GnRH, and lamprey GnRH‑III all contain the conserved N‑terminal pyroglutamate and C‑terminal amide, whereas hF‑GRP possesses a free N‑terminal threonine and a free C‑terminal carboxyl group [1]. This structural divergence explains the distinct receptor pharmacology and the lack of cross‑reactivity with anti‑GnRH antibodies [1].

Peptide sequence GnRH isoforms Structural divergence

Chemical Stability and Purity: hF-GRP Lyophilized Powder Shelf-Life vs. Reconstituted Peptide Stability

Commercially available synthetic hF‑GRP is supplied as a lyophilized powder with HPLC purity ≥ 98 % (typical batch purity: 98.1 %) [1]. When stored desiccated at ‑20 °C, the lyophilized peptide remains stable for 2–3 years, while storage at 4 °C is recommended only for 6–12 months [2]. At room temperature (25 °C), the peptide is hygroscopic and susceptible to peptide‑bond hydrolysis (particularly at the Pro‑Gln bond) within one month [2]. This stability profile underscores the need for cold‑chain storage and rapid use after reconstitution, which may differ from more stable GnRH analogs containing D‑amino acids or blocked termini.

Peptide stability Lyophilized storage HPLC purity

Optimal Scientific and Industrial Use Cases for Follicular Gonadotropin-Releasing Peptide (human)


Dissecting GnRHR-Independent Gonadotropin Regulation

When experimental protocols require pharmacological blockade of the classical GnRH receptor using LHRH antagonists, hF‑GRP can be co‑applied to stimulate LH and FSH secretion through an independent pathway, as demonstrated by the insensitivity of hF‑GRP activity to LHRH antagonists in primary pituitary cell cultures [1]. This scenario is particularly valuable for elucidating non‑GnRHR‑mediated control of gonadotropin release in reproductive endocrinology research.

Balanced LH/FSH Stimulation in In Vitro Folliculogenesis Models

For ovarian follicle culture systems requiring simultaneous, balanced stimulation of both LH and FSH secretion, hF‑GRP provides a more physiologically relevant profile than the baboon α1‑antitrypsin peptide, which exhibits a 2.5‑fold bias toward FSH release [1]. hF‑GRP's balanced gonadotropin‑releasing activity supports coordinated follicular development and steroidogenesis in vitro.

Positive Control for Gonadotropin Release in Pituitary Bioassay Development

With a well‑characterized ED50 of 1.2–1.6 nM for both FSH and LH release in the mouse pituitary incubation assay [2], hF‑GRP serves as a reliable positive control for validating pituitary cell responsiveness in gonadotropin secretion bioassays, ensuring assay sensitivity and reproducibility across experimental batches.

Peptide Structure–Activity Relationship (SAR) Studies of Gonadotropin-Releasing Factors

hF‑GRP's unique sequence and its well‑characterized analog series (including [Tyr4]‑hF‑GRP, Ac‑hF‑GRP, and C‑terminal truncation fragments) [1] provide a defined chemical scaffold for SAR investigations. Researchers can systematically modify residues to map the structural determinants of gonadotropin‑releasing activity, receptor binding, and FSH/LH selectivity.

Quote Request

Request a Quote for Follicular gonadotropin-releasing peptide(human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.